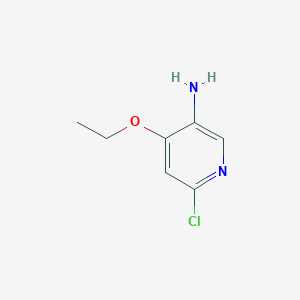

6-Chloro-4-ethoxypyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

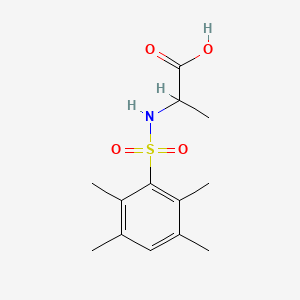

6-Chloro-4-ethoxypyridin-3-amine is a chemical compound with the CAS Number: 872282-68-3. It has a molecular weight of 172.61 and its IUPAC name is this compound . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2O/c1-2-11-6-3-7 (8)10-4-5 (6)9/h3-4H,2,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Intermediates

6-Chloro-4-ethoxypyridin-3-amine is involved in various chemical reactions, particularly as an intermediate. It undergoes rearrangements during amination of halopyridines, presumably involving a pyridyne intermediate. This process, involving 3,4-pyridyne as an intermediate, leads to significant structural transformations, indicating its utility in complex chemical syntheses. For example, the amination of 3-bromo-4-ethoxypyridine results in the formation of 2-amino-4-ethoxypyridine, showcasing a shift of the substituent from position 3 to 2 (Pieterse & Hertog, 2010). This transformation is critical for creating specific pyridine derivatives used in various chemical industries.

Synthesis of N-Substituted-6-alkoxypteridin-4-amine

The compound is instrumental in the synthesis of N-substituted-6-alkoxypteridin-4-amine, a category of chemicals with multiple applications, including potential pharmaceutical uses. A novel synthesis method for these compounds demonstrates the versatility of this compound in producing a range of derivatives through steps like heterocyclization, alkoxylation, chlorination, and nucleophilic substitution (Duan, Jia, Zhu, & Wang, 2012).

Thermal Elimination Studies

This compound is a subject of study in thermal eliminations, highlighting its importance in understanding kinetic and thermodynamic aspects of chemical reactions. The compound's behavior during the thermal decomposition process provides insights into the effects of substituents like chloro and ethoxy on reaction mechanisms and rates (Al-Awadi & Taylor, 1986).

Pyridonecarboxylic Acid Derivatives Synthesis

It also plays a role in the synthesis of pyridonecarboxylic acid derivatives, a class of compounds known for their antibacterial properties. The manipulation of the chemical structure of this compound allows for the creation of compounds with potential for biological activity and pharmaceutical applications (Patel, Gandhi, & Sharma, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-4-ethoxypyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-11-6-3-7(8)10-4-5(6)9/h3-4H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEMIONCCNWNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2639849.png)

![2-(1,2-benzoxazol-3-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2639853.png)

![1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2639858.png)

![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2639860.png)

![(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid](/img/structure/B2639861.png)

![(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2639863.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2639866.png)